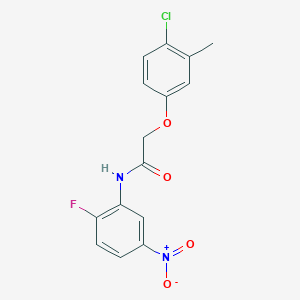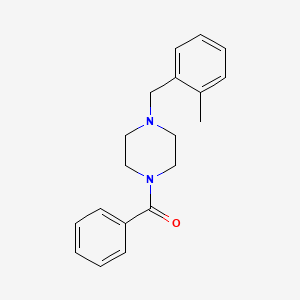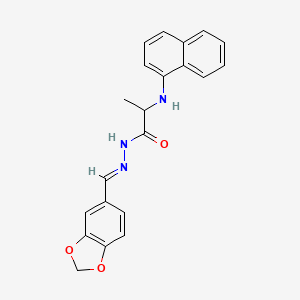
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as CHM-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide can prevent the breakdown of important proteins involved in cell survival and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide can inhibit inflammation and angiogenesis, processes that are involved in the development and progression of cancer. 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide for laboratory experiments is its high potency and selectivity towards cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell death and identifying potential therapeutic targets. However, 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
For 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide research include its potential use in combination therapy and its neuroprotective effects. Overall, 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has the potential to be a valuable tool in scientific research and a potential therapeutic agent for cancer and neurological disorders.
Métodos De Síntesis
The synthesis of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves several steps, including the reaction of 5-chloro-2-hydroxy-3-nitrobenzoic acid with 3-methoxyaniline in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide in a pure form. This method has been optimized to yield a high purity and yield of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has shown promising results in scientific research, particularly in the field of cancer therapy. Several studies have demonstrated that 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed.
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-10-4-2-3-9(7-10)16-14(19)11-5-8(15)6-12(13(11)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMZVNPERZQUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)





![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)